molecular formula C5H6Br2O2 B13748875 3,3-Dibromo-5-methyloxolan-2-one CAS No. 32366-01-1

3,3-Dibromo-5-methyloxolan-2-one

Cat. No.: B13748875
CAS No.: 32366-01-1
M. Wt: 257.91 g/mol
InChI Key: ZGAQFUHQCCPCMV-UHFFFAOYSA-N
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Description

3,3-Dibromo-5-methyloxolan-2-one is an organic compound with the molecular formula C5H6Br2O2 It is a derivative of oxolan-2-one, where two bromine atoms are substituted at the 3rd position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-5-methyloxolan-2-one typically involves the bromination of 5-methyloxolan-2-one. The reaction is carried out using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydroxy or alkyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted oxolanones, oxo derivatives, and hydroxy or alkyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,3-Dibromo-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-5-methyloxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties. These reactions are mediated by various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar in structure but with a hydantoin ring instead of an oxolanone ring.

    3,3-Dibromo-2-propen-1-ol: Contains a propen-1-ol group instead of an oxolanone ring.

    3,3-Dibromo-2-methylpropanoic acid: Similar bromination pattern but with a propanoic acid group.

Uniqueness

3,3-Dibromo-5-methyloxolan-2-one is unique due to its specific substitution pattern and the presence of both bromine and a methyl group on the oxolanone ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

32366-01-1

Molecular Formula

C5H6Br2O2

Molecular Weight

257.91 g/mol

IUPAC Name

3,3-dibromo-5-methyloxolan-2-one

InChI

InChI=1S/C5H6Br2O2/c1-3-2-5(6,7)4(8)9-3/h3H,2H2,1H3

InChI Key

ZGAQFUHQCCPCMV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(Br)Br

Origin of Product

United States

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